![molecular formula C19H20BD5N4O4 B593862 B-[(1R)-3-甲基-1-[[(2S)-1-氧代-3-(苯-2,3,4,5,6-d5)-2-[(2-吡嗪基羰基)氨基]丙基]氨基]丁基]-硼酸 CAS No. 1133706-15-6](/img/structure/B593862.png)

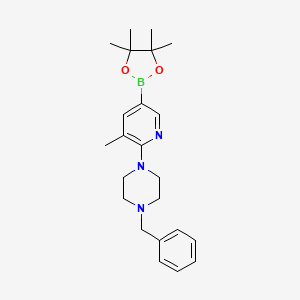

B-[(1R)-3-甲基-1-[[(2S)-1-氧代-3-(苯-2,3,4,5,6-d5)-2-[(2-吡嗪基羰基)氨基]丙基]氨基]丁基]-硼酸

描述

Bortezomib-d5 contains 5 deuterium atoms on the phenyl group. Bortezomib-d5 is intended for use as an internal stadard for the quantification of bortezomib by GC- or LC-MS. Bortezomib is a dipeptide boronic acid derivative that reversibly inhibits the 20S proteasome (Ki = 0.6 nM). It binds the β5-subunit of the 20S proteasome and selectively inhibits chymotryptic activity. In part by blocking the degradation of tumor-suppressing and proapoptotic proteins, bortezomib drives cell cycle arrest and apoptosis in cancer cell lines and has applications in multiple myeloma and certain lymphomas, as well as other types of cancer. Proteasome inhibitors, including bortezomib, have potential in combination therapy with chemotherapy and radiation therapy against cancer.

科学研究应用

合成和化学性质

- 该化合物被称为硼替佐米,已通过多个步骤合成,包括通过格氏反应形成异丁酰硼酸,以及使用马特森反应制备手性氯化物。这个过程是从异丁酰氯开始的 11 个步骤,突出了其复杂的合成 (Li、Plesescu、Sheehan、Daniels、& Prakash,2007)。

在药物合成中的应用

- 硼替佐米已被确认为一种蛋白酶体抑制剂,并显示出作为抗癌剂的潜力。其合成包括使用同位素标记形式进行进一步的研究和药物开发 (Li 等人,2007)。

抗菌和抗生物膜剂

- 使用与硼替佐米相关的组分合成的化合物已显示出针对各种革兰氏阳性、革兰氏阴性和念珠菌菌株的有希望的抗菌和抗生物膜活性 (Suresh、Poornachandra、Kanakaraju、Kumar、& Chandramouli,2015)。

稳定性和降解研究

- 硼替佐米在临床条件下的稳定性一直是研究的主题,特别是关注其硼基部分的降解和降解产物的形成 (Bolognese 等人,2009)。

抗疟潜力

- 硼替佐米也因其抗疟活性而受到探索,证明对不同菌株的恶性疟原虫有效,为疟疾治疗提供了新方法 (Reynolds、El Bissati、Brandenburg、Günzl、& Mamoun,2007)。

相关化合物的合成

- 已经对与硼替佐米在结构上相关的各种化合物的合成进行了研究,证明了这种化学框架在开发新药物方面的多功能性和潜力 (Singh 等人,2005)。

细胞死亡和癌症研究

- 研究已经调查了蛋白酶体抑制在诱导自噬依赖性 caspase-8 激活中的作用,这对于理解癌症耐药性和开发新的治疗方法非常重要 (Laussmann 等人,2011)。

属性

IUPAC Name |

[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJABQQUPOEUTA-QAOZPTLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B593791.png)

![3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester](/img/structure/B593802.png)